
(1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, referred to as (1R)-MNEH, is a synthetic compound that has been used in various scientific research applications. It is a chiral compound, meaning it has two different forms of the same molecule, and is 98% pure with an ee (enantiomeric excess) of 99%. This compound has been used in a variety of laboratory experiments, and has been found to have biochemical and physiological effects on the body.
Wissenschaftliche Forschungsanwendungen
((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH has been used in a variety of scientific research applications, including studies of the effects of chirality on drug metabolism, pharmacokinetics, and pharmacodynamics. It has also been used to study the effects of chiral compounds on the binding of drugs to proteins and other biological molecules, as well as to study the effects of chirality on the pharmacokinetics of drugs. Additionally, ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH has been used in the synthesis of other chiral compounds, such as ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-2-methyl-2-propanoyl-1-naphthalene and ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-2-methyl-2-propanoyl-1-benzene.
Wirkmechanismus
The mechanism of action of ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH is not fully understood, but it is believed to be related to its ability to interact with proteins and other biological molecules. It is thought that ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH binds to proteins and other molecules, and this binding can affect the activity of the proteins or molecules. Additionally, ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH may also act as a ligand, meaning it can bind to certain receptors and activate them.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH are not well understood, but it is believed to have some effects on the body. In laboratory studies, ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH has been found to have anti-inflammatory effects, and it is also believed to have anti-cancer and anti-diabetic properties. Additionally, ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH has been found to have some effects on the central nervous system, including an increase in serotonin levels.
Vorteile Und Einschränkungen Für Laborexperimente
The use of ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH in laboratory experiments has both advantages and limitations. One advantage is that it is a relatively inexpensive compound and is easy to synthesize, making it a cost-effective option for many experiments. Additionally, ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH is chiral, meaning it has two different forms of the same molecule, which can be useful in experiments that study the effects of chirality on drug metabolism, pharmacokinetics, and pharmacodynamics. However, ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH also has some limitations, such as its relatively short half-life and its potential to interact with other molecules in the body.
Zukünftige Richtungen
There are a number of potential future directions for ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH research. One possible direction is to further study its biochemical and physiological effects on the body, as well as to explore its potential therapeutic applications. Additionally, further research could be done to explore the effects of ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH on drug metabolism, pharmacokinetics, and pharmacodynamics. Finally, ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH could be used in the synthesis of other chiral compounds, which could have potential therapeutic applications.
Synthesemethoden
The synthesis of ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH is a multi-step process that begins with the reaction of ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-1-benzyl-2-methyl-2-propanol with methoxyacetyl chloride. This reaction produces ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-1-(7-methoxy-2-methyl-2-propanoyl)naphthalene, which is then reacted with ethanamine hydrochloride in the presence of sodium hydroxide to form ((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, 98%, ee 99%)-MNEH. This reaction is typically carried out in a solvent such as dichloromethane, and requires a reaction time of about two hours.
Eigenschaften
IUPAC Name |
(1R)-1-(7-methoxynaphthalen-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-9(14)12-5-3-4-10-6-7-11(15-2)8-13(10)12;/h3-9H,14H2,1-2H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHUTSOBZPZZRH-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=C(C=C2)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1C=C(C=C2)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

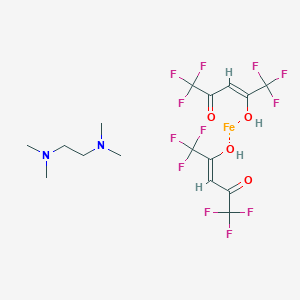
![Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]](/img/structure/B6309855.png)
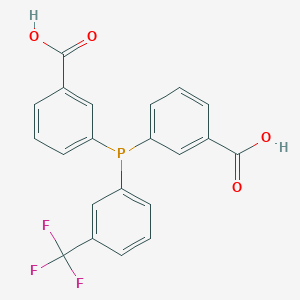
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)
![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)

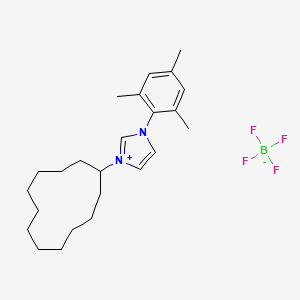

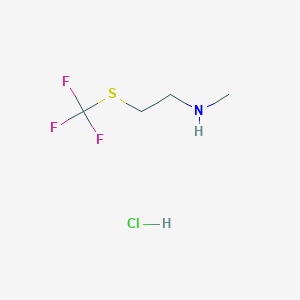
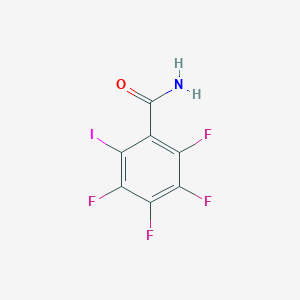


![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)